1,3-ジメチル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オン

概要

説明

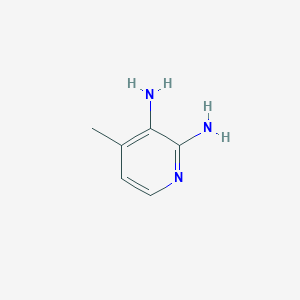

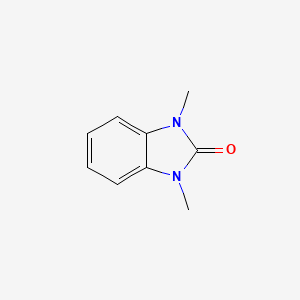

“1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is also known by several synonyms such as N,N’-Dimethylbenzimidazole, 1,3-Dimethylbenzimidazolinone, 1,3-dimethyl-2-benzimidazolone, and others .

Synthesis Analysis

The synthesis of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is well accessible. The cationic benzimidazolium iodide salts can be synthesized in a two-step process . The most often used reagents for the cyclocarbonylation are 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas .

Molecular Structure Analysis

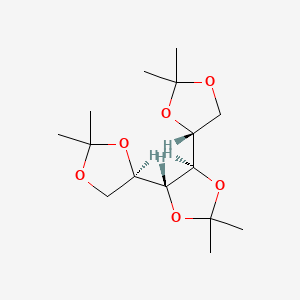

The molecular structure of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is available as a 2D Mol file . When brought onto a Au (111) surface, the derivative anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .

Chemical Reactions Analysis

The main decomposition product of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films . The weight loss corresponds to 39 wt-%, which is again consistent with the loss of methyl iodide, i.e., the decomposition of o -MeO - DMBI to DMBI-P via the cleavage of the H 3 C-O bond .

Physical And Chemical Properties Analysis

The melting point of “1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is 107-108 °C, and its boiling point is predicted to be around 240.0±7.0 °C . The density is predicted to be approximately 1.182±0.06 g/cm3 . The storage temperature should be in a sealed, dry room .

科学的研究の応用

有機エレクトロニクス:n型ドーパント

有機エレクトロニクス分野では、1,3-ジメチル-1H-ベンゾ[d]イミダゾール-2(3H)-オンなどのベンゾイミダゾール誘導体がn型ドーパントとして使用されています。 これらの化合物は、有機薄膜トランジスタ(OTFT)と太陽電池(OPV)の開発に不可欠です 。これらの化合物は強力な電子供与体として働き、電子デバイスの導電率と効率を高めます。

分子マシン:ローターとモーター

ベンゾイミダゾールコア構造は、分子マシンの設計にも応用されています。特に、特定の誘導体は、金などの表面に結合し、STM(走査型トンネル顕微鏡)からの電圧パルスなどの刺激によって励起されると、制御された回転運動を示します。 この特性を利用して、ナノテクノロジーと分子機械の基本的な構成要素である分子ローターとモーターを作成します .

薬理学:抗腫瘍剤

ベンゾイミダゾール誘導体は、抗腫瘍剤としての可能性が調査されています。 いくつかの研究では、HepG2、SK-OV-3、NCI-H460、BEL-7404などのさまざまな腫瘍細胞株に対して中等度から高度の阻害活性を示す新規化合物の合成に焦点を当てています 。これらの知見は、がんの新しい治療法につながる可能性があります。

合成化学:還元変換

合成化学において、1,3-ジメチル-1H-ベンゾ[d]イミダゾール-2(3H)-オンは、有機化合物の還元変換のための試薬として機能します。 この用途は、複雑な分子の合成と新しい化学反応の開発にとって重要です .

材料科学:導電率向上

この化合物は、材料の導電率を高めるために使用されるため、材料科学においても重要です。 ドーパントとして、材料の電気伝導率を高めることができ、これはさまざまな技術的用途のための先進材料の開発に役立ちます .

触媒:機能性分子の合成

ベンゾイミダゾール部分は、触媒で使用される機能性分子の合成における重要な成分です。 それは、化学反応の触媒を作成するために不可欠な置換イミダゾールの位置選択的合成に役割を果たします .

作用機序

Target of Action

It is known to be a strong electron donor molecule , suggesting that it may interact with electron acceptor molecules or systems in its environment.

Mode of Action

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one acts as an n-type dopant . As a dopant, it donates its electrons to the system it is introduced into, thereby increasing the number of charge carriers and enhancing the conductivity of the system .

Biochemical Pathways

Its role as an n-type dopant suggests that it may influence electron transport pathways in the systems it is introduced into .

Pharmacokinetics

It is known to be soluble in established processing solvents , which could potentially influence its bioavailability.

Result of Action

The introduction of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one into a system results in an increase in the system’s conductivity . This is due to the compound’s ability to donate electrons, thereby increasing the number of charge carriers in the system .

Action Environment

The action of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is influenced by environmental factors. It is known to be air stable , suggesting that it retains its functionality in the presence of oxygen and moisture. Furthermore, its solubility in established processing solvents indicates that the choice of solvent can influence its action and efficacy.

Safety and Hazards

将来の方向性

“1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . It is mainly used as a semiconductor-based polymer for the fabrication of electronic devices, which include organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .

生化学分析

Biochemical Properties

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit tubulin polymerization, which is crucial for cell division . Additionally, 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one acts as a histamine H3-receptor antagonist, influencing various central nervous system functions . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

The effects of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a histamine H3-receptor antagonist can affect neurotransmitter release and neuronal activity . Furthermore, its inhibition of tubulin polymerization can lead to disruptions in cell division, impacting cellular proliferation and growth .

Molecular Mechanism

At the molecular level, 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exerts its effects through specific binding interactions with biomolecules. It binds to tubulin, preventing its polymerization and thus inhibiting microtubule formation . This action disrupts the mitotic spindle, leading to cell cycle arrest. Additionally, as a histamine H3-receptor antagonist, 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one blocks the receptor’s activity, modulating downstream signaling pathways and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell division and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter release and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one are crucial for its biological activity and therapeutic efficacy .

Subcellular Localization

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

特性

IUPAC Name |

1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXCBIUEXCLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282784 | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3097-21-0 | |

| Record name | 3097-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylbenzimidazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。